Comparative Taste Profile Characterization: Rebaudioside G Sweet Taste Association vs. Bitter-Associated Stevioside
In a systematic structure-taste correlation study of 15 commercial steviol glycoside samples analyzed by HPLC and evaluated by a trained sensory panel, Rebaudioside G was identified among the glycosides (including Rebaudiosides A, B, C, F, and Steviolbioside) that contributed to sweet taste perception, whereas Stevioside, Rubusoside, and Dulcoside A were associated with bitter taste contributions [1]. This classification represents the only available peer-reviewed sensory characterization data specifically identifying Reb G within the sweet taste-associated subgroup of steviol glycosides.
| Evidence Dimension | Taste quality association (sweet vs. bitter taste contribution) |
|---|---|
| Target Compound Data | Rebaudioside G: sweet taste contributor |
| Comparator Or Baseline | Stevioside, Rubusoside, Dulcoside A: bitter taste contributors; Rebaudiosides A, B, C, F, Steviolbioside: sweet taste contributors |
| Quantified Difference | Qualitative classification difference — Reb G grouped with sweet-associated glycosides rather than bitter-associated glycosides |
| Conditions | Trained sensory panel evaluation of 15 commercial steviol glycoside samples with parallel HPLC compositional analysis |
Why This Matters
This differentiation enables researchers investigating steviol glycoside taste mechanisms or developing sweetener formulations to select Reb G as a sweet-associated glycoside candidate rather than risk introducing bitter off-notes associated with compounds like Stevioside.
- [1] EUSTAS. Correlation between Structure and Taste of Steviol Glycosides: Some Preliminary Results. Proceedings of Stevia Symposium. 2013. View Source
